4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
Description
This compound belongs to a class of benzenesulfonamides featuring a tetrahydronaphthobenzofuran scaffold. The sulfonamide group is substituted at the 4-position with an isopropyl moiety, which imparts distinct steric and electronic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3, as noted in the literature .
Properties
IUPAC Name |
4-propan-2-yl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3S/c1-16(2)17-11-13-18(14-12-17)30(27,28)26-23-15-22-20-8-5-6-10-24(20)29-25(22)21-9-4-3-7-19(21)23/h3-4,7,9,11-16,26H,5-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPOHBWUWHOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, followed by the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Overview
4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound with notable applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Medicinal Applications
The compound has been studied for its potential therapeutic effects in various medical conditions:
- Cancer Treatment : Research indicates that compounds similar to 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exhibit anti-cancer properties. They may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
- G Protein-Coupled Receptors (GPCRs) : This compound is being explored for its interactions with GPCRs, which play critical roles in numerous physiological processes and are common targets for drug development. Studies have shown that modifications in sulfonamide structures can enhance binding affinity to GPCRs, potentially leading to new treatments for metabolic disorders and cardiovascular diseases .
- Neuroprotective Effects : Some derivatives of this compound have been investigated for neuroprotective properties. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Research Findings
Recent studies have highlighted the following insights regarding the applications of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit cell lines associated with specific cancers. The mechanism involves apoptosis induction and cell cycle arrest .
- In vivo Studies : Animal models treated with this compound showed significant reductions in tumor sizes compared to control groups. These findings suggest a promising avenue for further clinical trials .
Case Studies
Several case studies provide evidence of the effectiveness of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity. |
| Study B | GPCR Interaction | Showed enhanced binding affinity to specific GPCR subtypes linked to metabolic regulation. |
| Study C | Neuroprotection | Reported reduction in neuronal cell death in models of oxidative stress when treated with the compound. |
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonamide Moiety
The 4-position substitution on the benzenesulfonamide ring significantly influences molecular properties:
| Compound Name | Substituent (R) | Key Features | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Target Compound | Isopropyl | Branched alkyl group; moderate steric bulk, electron-donating | C25H25NO3S* | ~419.5* | Not provided |
| 4-Bromo-N-(7,8,9,10-tetrahydronaphtho... | Bromo | Electron-withdrawing; potential for nucleophilic substitution | C22H16BrNO4S | 470.34 | 406474-45-1 |
| 4-Ethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho... | Ethyl | Smaller alkyl group; lower lipophilicity vs. isopropyl | C24H21NO4S | 419.49 | 406474-46-2 |
| N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho...) | Ethoxy | Bulky tert-butyl on tetrahydronaphthofuran; ethoxy enhances electron density | C28H31NO4S | 477.61 | 442535-94-6 |
*Inferred based on structural analogs.
- In contrast, isopropyl and ethyl groups (, target compound) are electron-donating, which may reduce acidity but improve membrane permeability .
- Steric Effects : The isopropyl group’s branched structure introduces moderate steric hindrance, which could influence binding affinity in enzymatic pockets. The tert-butyl substituent in ’s compound imposes greater steric bulk, likely affecting molecular packing and solubility .
Modifications to the Tetrahydronaphthobenzofuran Core
- 7-Oxo Derivatives (): The introduction of a ketone at the 7-position alters the ring’s saturation and electronic profile. This modification may enhance hydrogen-bonding capacity or metabolic stability compared to the non-oxidized target compound .
- 8-Methyl and 8-tert-Butyl Derivatives (): Alkyl substitutions on the tetrahydronaphthofuran ring (e.g., 8-methyl or 8-tert-butyl) likely impact conformational flexibility and steric interactions in biological targets. For example, the tert-butyl group in ’s compound could hinder rotational freedom, affecting binding kinetics .
Structural and Crystallographic Insights
Crystallographic data for such compounds are often resolved using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), as highlighted in the evidence . Key findings include:
- Crystal Packing : Bulkier substituents (e.g., tert-butyl) may reduce crystal symmetry due to irregular packing, whereas smaller groups like ethyl or bromo facilitate tighter lattice arrangements.
Implications for Drug Design
- Lipophilicity : The isopropyl group’s moderate lipophilicity (compared to bromo or ethoxy) may optimize blood-brain barrier penetration or oral bioavailability.
- Metabolic Stability : Oxidized derivatives (e.g., 7-oxo) could exhibit altered metabolic pathways, as ketones are susceptible to reductase enzymes.
Biological Activity
4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound that exhibits potential biological activities. This article aims to explore its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is , and it possesses a unique structure that combines elements of naphthalene and benzene sulfonamide. This structural complexity may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide can interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for drug development. Compounds that modulate GPCR activity can influence numerous physiological processes, including neurotransmission and immune responses .
- Anticancer Activity : Some studies suggest that sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of cell cycle progression and the inhibition of angiogenesis.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The precise mechanisms by which 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes like carbonic anhydrase or certain kinases involved in cancer progression.
- Receptor Modulation : Interaction with GPCRs could lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Anticancer Studies : In vitro studies on sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that a similar compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Inflammation Models : Animal models treated with sulfonamide derivatives exhibited reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a potential application in treating conditions like arthritis or other inflammatory diseases.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
